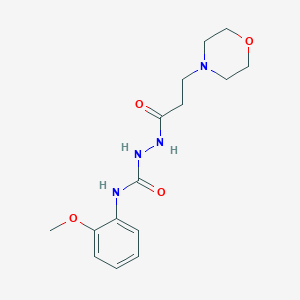

N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide

Description

N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide is a synthetic hydrazinecarboxamide derivative characterized by a 2-methoxyphenyl group at the N-terminus, a 3-morpholinopropanoyl chain, and a hydrazinecarboxamide backbone. The morpholine ring and methoxyphenyl substituent are critical for modulating lipophilicity, electronic distribution, and intermolecular interactions, which influence pharmacological efficacy .

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(3-morpholin-4-ylpropanoylamino)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-22-13-5-3-2-4-12(13)16-15(21)18-17-14(20)6-7-19-8-10-23-11-9-19/h2-5H,6-11H2,1H3,(H,17,20)(H2,16,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNZLYFYJCAWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NNC(=O)CCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the hydrazinecarboxamide core: This step involves the reaction of hydrazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, to form the hydrazinecarboxamide intermediate.

Introduction of the morpholinopropanoyl group: The hydrazinecarboxamide intermediate is then reacted with 3-chloropropanoyl chloride in the presence of a base, such as triethylamine, to introduce the morpholinopropanoyl group.

Attachment of the methoxyphenyl group: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the hydrazine nitrogen attacks a suitable methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques, such as recrystallization and chromatography, as well as the implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, halides

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives

Reduction: Formation of reduced amines and alcohols

Substitution: Formation of substituted hydrazinecarboxamide derivatives

Scientific Research Applications

N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

Key Substituents and Backbone Modifications:

Methoxy Substituent Position: N-(4-Methoxyphenyl) Derivatives: The compound reported by Al-Wabli et al. (2018) features a 4-methoxyphenyl group and demonstrates antifungal activity against Candida albicans (MIC = 32 µg/mL). The para-methoxy group enhances electron-donating effects, stabilizing interactions with fungal enzymes . N-(3-Methoxyphenyl) Derivatives: describes a compound with a 3-methoxyphenyl group and a nitrobenzylidene hydrazinyl moiety.

Morpholine vs. Other Heterocycles :

- The morpholine ring in the target compound contributes to increased polarity and hydrogen-bonding capacity compared to imidazole or thiazole substituents in other analogs (e.g., ). This enhances bioavailability and target binding in hydrophilic environments .

Hydrazinecarboxamide vs. Thiosemicarbazide :

Physicochemical Properties

Lipophilicity :

- Thiosemicarbazide derivatives () exhibit higher logP values than carboxamides due to sulfur’s hydrophobic nature, enhancing blood-brain barrier penetration .

- Morpholine-containing compounds (e.g., ) balance hydrophilicity and lipophilicity, optimizing drug-likeness .

Thermal Stability :

Research Findings and Implications

Antifungal Activity :

- The morpholine ring in N-(4-methoxyphenyl) analogs () interacts with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis. Ortho-substituted methoxy groups (as in the target compound) may offer steric advantages for binding .

Anticancer Mechanisms :

- Hydrazinecarboxamides with pyridinylidene moieties () intercalate DNA and inhibit topoisomerase II, while thiosemicarbazides induce reactive oxygen species (ROS)-mediated apoptosis .

Structure-Activity Relationships (SAR) :

- Methoxy Position : Para-substitution maximizes electronic effects for enzyme inhibition, while ortho-substitution (as in the target compound) may enhance selectivity for membrane-bound targets .

- Linker Flexibility : Hydrazinecarboxamide spacers () improve DNA cross-linking efficiency in antitumor agents compared to rigid urea linkers .

Biological Activity

N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide (referred to as MPHC) is a synthetic small molecule classified as a hydrazinecarboxamide derivative. Its molecular formula is C15H24N4O4, and it has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of MPHC, highlighting its mechanisms of action, research findings, and potential applications in therapeutic contexts.

- Molecular Formula : C15H24N4O4

- Molecular Weight : 322.365 g/mol

- CAS Number : 836666-07-0

- IUPAC Name : 1-(2-methoxyphenyl)-3-(3-morpholin-4-ylpropanoylamino)urea

Anticancer Activity

MPHC has demonstrated significant anticancer properties in various studies. It has been shown to inhibit the proliferation of several cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

In vitro studies indicate that MPHC induces apoptosis in these cell lines through the activation of caspases and the modulation of apoptosis-related proteins such as Bcl-2 and Bax.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This activity has been linked to its potential use in treating inflammatory diseases, where excessive cytokine production leads to tissue damage.

Antimicrobial Activity

MPHC also shows promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activities of MPHC can be attributed to its structural components:

- The hydrazinecarboxamide moiety is known for its ability to form hydrogen bonds with biological targets, enhancing its binding affinity.

- The 2-methoxyphenyl group contributes to the lipophilicity of the molecule, facilitating cell membrane penetration and subsequent intracellular activity.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the efficacy and safety profile of MPHC:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 15.0 | Caspase activation | |

| A549 | 10.0 | Cytokine inhibition |

These findings underscore the potential of MPHC as a candidate for further development in cancer therapy.

Toxicity and Safety Profile

Toxicity assessments indicate that MPHC is well-tolerated in animal models at therapeutic doses. No significant adverse effects were reported, which is crucial for its potential therapeutic applications. However, comprehensive toxicity studies are needed to establish a complete safety profile.

Applications in Scientific Research

MPHC's unique properties make it suitable for various applications:

- Drug Discovery : As a lead compound for developing new anti-cancer or anti-inflammatory drugs.

- Analytical Chemistry : Used as a standard in assays for hydrazinecarboxamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.